4-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been synthesized through various methods, including condensation reactions and multicomponent reactions. [] It can be purified using standard techniques like column chromatography and recrystallization. []
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C5H3BrN4. It features a pyrazolo[3,4-d]pyrimidine core structure, which is characterized by a fused pyrazole and pyrimidine ring system. The presence of a bromine atom at the 4-position enhances its reactivity and potential for further derivatization, making it an attractive target for synthetic chemists and pharmacologists alike .
These reactions facilitate the synthesis of diverse derivatives with varied biological properties.
Research has indicated that 4-bromo-1H-pyrazolo[3,4-d]pyrimidine exhibits promising biological activities. It has been identified as an inhibitor of certain kinases, contributing to its potential in cancer therapy. Specifically, derivatives of this compound have shown antiproliferative effects against various cancer cell lines and pro-apoptotic properties . Additionally, some studies have reported antimicrobial activity against a range of microorganisms .
Several methods have been developed for synthesizing 4-bromo-1H-pyrazolo[3,4-d]pyrimidine:
Both methods have been optimized to achieve high yields and purity.
The unique structure and properties of 4-bromo-1H-pyrazolo[3,4-d]pyrimidine make it suitable for various applications:
Studies investigating the interactions of 4-bromo-1H-pyrazolo[3,4-d]pyrimidine with biological macromolecules are crucial for understanding its mechanism of action. These interactions often involve binding affinities with specific enzymes or receptors that play critical roles in cellular processes. For instance, its ability to inhibit certain kinases suggests that it may interfere with signaling pathways essential for cell proliferation and survival .
Several compounds share structural similarities with 4-bromo-1H-pyrazolo[3,4-d]pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine | Base structure without bromination | Found to exhibit lower potency in kinase inhibition |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | Contains an amino group at the 4-position | Enhanced solubility but reduced potency compared to brominated variants |
| 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl substitution at the 5-position | Exhibits different selectivity in biological assays |
The presence of the bromine atom in 4-bromo-1H-pyrazolo[3,4-d]pyrimidine significantly influences its reactivity and biological activity compared to these similar compounds.
The compound 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine possesses the molecular formula C₅H₃BrN₄ and a molecular weight of 199.01 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 4-bromo-1H-pyrazolo[3,4-d]pyrimidine, reflecting the bromine substituent at position 4 of the fused ring system. The Chemical Abstracts Service has assigned this compound the registry number 30129-51-2, providing a unique identifier for chemical databases and literature searches.
The structural representation of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine can be described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System string is recorded as C1=NNC2=C1C(=NC=N2)Br, which delineates the connectivity pattern of the fused heterocyclic framework. The International Chemical Identifier string InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) provides a comprehensive description of the molecular structure, including the tautomeric hydrogen positioning. The corresponding International Chemical Identifier Key HOMHDMLNECTTGL-UHFFFAOYSA-N serves as a condensed identifier for database searches and computational applications.
Alternative naming conventions include 4-bromopyrazolo[3,4-d]pyrimidine and 4-BROMO-2H-PYRAZOLO[3,4-D]PYRIMIDINE, which reflect different tautomeric forms and nomenclature preferences across various chemical literature sources. The compound also appears in chemical databases under the designation MFCD11040189, which represents its internal catalog number in the MDL Information Systems database.
Table 1: Chemical Identifiers for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
| Chemical Abstracts Service Number | 30129-51-2 |
| Simplified Molecular Input Line Entry System | C1=NNC2=C1C(=NC=N2)Br |
| International Chemical Identifier Key | HOMHDMLNECTTGL-UHFFFAOYSA-N |
| MDL Number | MFCD11040189 |
The development of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine emerged from the broader exploration of pyrazolopyrimidine scaffolds that began gaining momentum in the late 20th century. The compound's entry into chemical databases dates back to February 8, 2007, when it was first registered in major chemical information systems. The most recent modification to its database entry occurred on May 24, 2025, reflecting ongoing research interest and data refinement.
The historical significance of this compound is intrinsically linked to the recognition of pyrazolo[3,4-d]pyrimidines as privileged scaffolds in medicinal chemistry. Research conducted over the past several decades has established that pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. This recognition led to systematic investigations of various substituted derivatives, with halogenated variants such as 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine becoming particularly valuable due to their enhanced reactivity and potential for further chemical modification.
The compound's development trajectory reflects the broader evolution of structure-based drug design approaches. Early synthetic efforts focused on creating libraries of pyrazolopyrimidine derivatives to explore structure-activity relationships across different biological targets. The introduction of bromine at the 4-position was strategically motivated by the electron-withdrawing properties of the halogen, which enhance the electrophilicity of the pyrimidine ring and facilitate nucleophilic substitution reactions.
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine occupies a distinctive position within the broader landscape of heterocyclic chemistry as a member of the fused pyrazolopyrimidine family. The compound represents one of several possible isomeric arrangements of pyrazole and pyrimidine rings, specifically featuring the [3,4-d] fusion pattern that creates a bicyclic system with unique electronic and steric properties.
The structural framework of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring through shared carbon-nitrogen bonds. This arrangement results in a planar, aromatic system containing four nitrogen atoms distributed across the two rings. The bromine substituent at position 4 significantly influences the electronic properties of the entire molecular framework, creating an electron-deficient region that enhances reactivity toward nucleophilic attack.
Within the classification system of heterocyclic compounds, pyrazolo[3,4-d]pyrimidines belong to the broader category of diazaindenes, which are bicyclic systems containing two nitrogen atoms. The [3,4-d] fusion pattern distinguishes this isomer from other pyrazolopyrimidine variants such as pyrazolo[1,5-a]pyrimidines, pyrazolo[4,3-d]pyrimidines, and pyrazolo[5,1-b]pyrimidines. Each isomeric form exhibits distinct electronic properties and reactivity patterns, making the specific [3,4-d] arrangement particularly valuable for certain synthetic and biological applications.
The heterocyclic nature of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine imparts several important chemical characteristics. The multiple nitrogen atoms function as hydrogen bond acceptors and provide sites for metal coordination, while the aromatic system enables π-π stacking interactions with biological targets. The compound's ability to exist in multiple tautomeric forms adds complexity to its chemical behavior and biological activity profiles.
One of the most significant aspects of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is its role as a purine isostere, which has profound implications for its biological activity and therapeutic potential. The term "isostere" refers to molecules or molecular fragments that possess similar size, shape, and electronic properties, allowing them to mimic the binding interactions of the original structure.
The purine scaffold, consisting of fused pyrimidine and imidazole rings, serves as the foundation for numerous biological molecules including adenine, guanine, adenosine triphosphate, and various cofactors. In 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, the pyrazole ring effectively replaces the imidazole component of the purine system while maintaining the essential hydrogen bonding and electronic characteristics required for biological recognition.
This isosteric relationship has been extensively exploited in the development of kinase inhibitors, where pyrazolo[3,4-d]pyrimidine derivatives compete with adenosine triphosphate for binding to the active sites of various protein kinases. The structural similarity allows these compounds to form critical hydrogen bonds with the hinge region of kinase active sites, particularly through interactions involving the nitrogen atoms at positions 1 and 8 of the pyrazolopyrimidine system.
Research has demonstrated that the purine isosteric properties of pyrazolo[3,4-d]pyrimidines extend beyond simple structural mimicry to include functional equivalence in many biological systems. Studies of epidermal growth factor receptor inhibitors based on this scaffold have shown that appropriately substituted pyrazolo[3,4-d]pyrimidines can achieve potency levels comparable to or exceeding those of purine-based inhibitors. The ability of these compounds to engage in specific protein-ligand interactions while offering enhanced synthetic accessibility and chemical stability represents a significant advantage in drug discovery efforts.
Table 2: Comparative Analysis of Purine and Pyrazolo[3,4-d]pyrimidine Scaffolds
| Feature | Purine | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Ring System | Pyrimidine-Imidazole | Pyrimidine-Pyrazole |
| Nitrogen Atoms | 4 | 4 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Hydrogen Bond Donors | 2 | 1 |
| Aromaticity | Yes | Yes |
| Planarity | Yes | Yes |
| Synthetic Accessibility | Moderate | High |
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine holds exceptional importance in synthetic organic chemistry due to its versatility as a building block for the construction of more complex molecular architectures. The presence of the bromine substituent at position 4 creates a highly reactive electrophilic center that readily undergoes various substitution reactions, making this compound an invaluable synthetic intermediate.
The synthetic utility of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine stems from multiple reactive sites within its structure. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups including amines, alcohols, thiols, and carbon nucleophiles. This reactivity pattern has been extensively exploited in the synthesis of kinase inhibitors, where substitution at position 4 with various aniline derivatives has yielded potent biological activities.
Beyond simple substitution reactions, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine participates in various cross-coupling reactions that expand its synthetic applications. Palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, have been successfully employed to introduce aryl, alkynyl, and amino substituents at the 4-position. These methodologies enable the rapid construction of diverse compound libraries for biological screening and structure-activity relationship studies.
The compound also serves as a precursor for the synthesis of tricyclic systems through cyclization reactions. Treatment with appropriate nucleophiles can lead to the formation of fused ring systems such as pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines and related heterocycles. These transformations demonstrate the compound's utility in accessing complex molecular frameworks that would be difficult to construct through alternative synthetic routes.
Recent developments in synthetic methodology have highlighted the use of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine in multicomponent reactions and one-pot synthetic sequences. Studies have reported efficient four-component condensation reactions involving hydrazines, methylenemalononitriles, aldehydes, and alcohols to construct diversely substituted pyrazolopyrimidine derivatives. These approaches offer significant advantages in terms of synthetic efficiency and atom economy compared to traditional stepwise synthesis strategies.
Table 3: Synthetic Transformations of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
| Reaction Type | Nucleophile | Product Class | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Primary Amines | 4-Aminopyrazolopyrimidines | Kinase Inhibitors |
| Nucleophilic Substitution | Secondary Amines | 4-Dialkylaminopyrazolopyrimidines | Biological Probes |
| Suzuki Coupling | Arylboronic Acids | 4-Arylpyrazolopyrimidines | Medicinal Chemistry |
| Sonogashira Coupling | Terminal Alkynes | 4-Alkynylpyrazolopyrimidines | Material Science |
| Cyclization | Hydrazides | Triazolopyrimidines | Pharmaceutical Intermediates |
The synthetic importance of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine extends to its role in the development of synthetic methodologies themselves. The compound has served as a model substrate for the optimization of reaction conditions, catalyst systems, and reaction mechanisms in various transformation protocols. Its predictable reactivity patterns and well-defined structure make it an ideal test case for new synthetic methods targeting halogenated heterocycles.
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine represents a bicyclic heterocyclic compound characterized by the fusion of pyrazole and pyrimidine rings with a bromine substituent at the 4-position [1]. The compound exhibits the molecular formula C₅H₃BrN₄ with a molecular weight of 199.01 g/mol [1] [2]. The Chemical Abstracts Service number for this compound is 30129-51-2, and it is catalogued in PubChem under the identifier CID 12778939 [1] [2].
The physical appearance of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is described as a pale yellow to off-white crystalline solid [3]. The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 1.2, indicating favorable balance between hydrophilic and lipophilic characteristics [1]. The topological polar surface area measures 54.5 Ų, suggesting reasonable membrane permeability properties [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃BrN₄ | PubChem [1] |
| Molecular Weight | 199.01 g/mol | PubChem 2.1 [1] |
| CAS Number | 30129-51-2 | Chemical suppliers [2] |
| PubChem CID | 12778939 | PubChem [1] |
| IUPAC Name | 4-bromo-1H-pyrazolo[3,4-d]pyrimidine | Lexichem TK 2.7.0 [1] |
| SMILES | Brc1ncnc2c1cn[nH]2 | OEChem 2.3.0 [1] |
| XLogP3-AA | 1.2 | XLogP3 3.0 [1] |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 [1] |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 [1] |
| Topological Polar Surface Area | 54.5 Ų | Cactvs 3.4.8.18 [1] |
The structural framework incorporates four nitrogen atoms within the bicyclic system, contributing to the compound's electron-deficient character [3]. The bromine substituent at position 4 introduces significant electronic and steric effects that influence the overall molecular properties [3]. The presence of one hydrogen bond donor and three hydrogen bond acceptors indicates potential for intermolecular hydrogen bonding interactions [1].
Crystallographic investigations of pyrazolo[3,4-d]pyrimidine derivatives reveal important structural insights applicable to the 4-bromo analog [4] [5]. The pyrazolopyrimidine framework typically exhibits a nearly planar bicyclic structure with minimal deviation from planarity [4]. Studies on related compounds demonstrate that the pyrazole and pyrimidine rings maintain coplanarity with dihedral angles typically ranging from 1.22° to 4.38° [4].
The crystal packing arrangements in halogenated pyrazolo[3,4-d]pyrimidines are dominated by intermolecular hydrogen bonding interactions [4] [5]. The NH group of the pyrazole ring serves as a hydrogen bond donor, while the nitrogen atoms in both rings function as acceptors [4]. These interactions typically result in the formation of dimeric structures through paired NH···N hydrogen bonds [4].
Crystallographic analysis of analogous structures indicates that bromine substitution at the 4-position influences the overall crystal lattice organization [4]. The relatively large bromine atom introduces steric effects that may affect the intermolecular packing arrangements compared to smaller halogen substituents [4]. Slipped π-stacking interactions between aromatic rings contribute to the three-dimensional crystal architecture, with centroid-to-centroid distances typically ranging from 3.57 to 3.78 Å [4].
The crystal structure analysis reveals that the bicyclic framework maintains its aromatic character despite the electron-withdrawing nature of the bromine substituent [4]. Unit cell parameters and space group determinations provide essential information for understanding the solid-state behavior of the compound [4] [5].
The proton Nuclear Magnetic Resonance spectrum of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine exhibits characteristic signals that confirm the structural assignment [6] [7]. In deuterated dimethyl sulfoxide solution, the pyrimidine ring proton appears as a singlet at approximately 8.69 parts per million, consistent with the electron-deficient nature of this position [6] [7].
The pyrazole ring proton resonates in the range of 8.35-8.40 parts per million, appearing as a sharp singlet due to the absence of neighboring protons [6] [7]. The NH proton of the pyrazole ring manifests as a broad signal between 13.5-14.0 parts per million, reflecting the hydrogen bonding interactions and rapid exchange processes in the deuterated dimethyl sulfoxide solvent [6] [7].
| Technique | Signal (ppm) | Assignment | Conditions |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 8.69 | CH (pyrimidine ring) | Deuterated dimethyl sulfoxide, 400 MHz |
| ¹H Nuclear Magnetic Resonance | 8.35-8.40 | CH (pyrazole ring) | Deuterated dimethyl sulfoxide, 400 MHz |
| ¹H Nuclear Magnetic Resonance | 13.5-14.0 (broad) | NH (pyrazole ring) | Deuterated dimethyl sulfoxide, 400 MHz |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [6] [7]. The carbon bearing the bromine substituent (C-4) appears significantly downfield at 154.3-155.0 parts per million due to the deshielding effect of the electronegative bromine atom [6] [7]. The pyrimidine ring carbons resonate at 151.0-152.5 parts per million, while the junction carbons appear at 145.0-146.5 and 132.0-133.5 parts per million respectively [6] [7]. The pyrazole ring carbon (C-3) exhibits an upfield signal at 104.0-105.5 parts per million [6] [7].
Mass spectrometric analysis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine reveals characteristic fragmentation patterns that confirm the molecular structure [7] [8]. Electron ionization mass spectrometry displays the molecular ion peak at mass-to-charge ratio 198/200, exhibiting the typical bromine isotope pattern with approximately 1:1 intensity ratio reflecting the natural abundance of bromine-79 and bromine-81 isotopes [7].
The base peak commonly appears at mass-to-charge ratio 119, corresponding to the loss of bromine from the molecular ion [7]. This fragmentation represents the formation of the dehalogenated pyrazolo[3,4-d]pyrimidine cation, which demonstrates the relatively weak carbon-bromine bond compared to the aromatic framework [7].
High-resolution mass spectrometry provides precise molecular weight determination [7] [8]. The calculated exact masses for the bromine isotopes are 198.9496 for C₅H₃⁷⁹BrN₄ and 200.9476 for C₅H₃⁸¹BrN₄, allowing for unambiguous molecular formula confirmation [7].
| Technique | Signal (m/z) | Assignment | Conditions |
|---|---|---|---|
| Electron Ionization Mass Spectrometry | 198/200 [M]⁺ | Molecular ion (Br isotope pattern) | 70 eV |
| Electron Ionization Mass Spectrometry | 119 [M-Br]⁺ | Fragment after bromine loss | 70 eV |
| High Resolution Mass Spectrometry | 198.9496 | Calculated for C₅H₃⁷⁹BrN₄ | Positive mode |
| High Resolution Mass Spectrometry | 200.9476 | Calculated for C₅H₃⁸¹BrN₄ | Positive mode |
Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine [7] [9]. The NH stretching vibration appears as a medium-intensity, broad band in the 3100-3300 cm⁻¹ region, typical for nitrogen-hydrogen bonds in heterocyclic systems [7] [9].
The aromatic carbon-nitrogen double bond stretching vibrations manifest as strong absorptions in two distinct regions [7] [9]. The primary carbon-nitrogen stretching occurs at 1580-1600 cm⁻¹, while pyrimidine-specific carbon-nitrogen stretches appear at 1500-1520 cm⁻¹ [7] [9]. Carbon-carbon double bond stretching vibrations are observed at 1550-1570 cm⁻¹ for the overall aromatic system and 1450-1470 cm⁻¹ specifically for the pyrazole ring [7] [9].
The carbon-bromine stretching vibration appears as a medium-intensity band in the 1000-1100 cm⁻¹ region, characteristic of aliphatic or aromatic carbon-bromine bonds [7]. Aromatic carbon-hydrogen out-of-plane bending vibrations occur at 750-800 cm⁻¹, providing confirmation of the aromatic character [7].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3100-3300 | N-H stretching | Medium-broad |
| 1580-1600 | C=N stretching | Strong |
| 1550-1570 | C=C stretching | Medium |
| 1500-1520 | C=N stretching (pyrimidine) | Strong |
| 1450-1470 | C=C stretching (pyrazole) | Medium |
| 1000-1100 | C-Br stretching | Medium |
| 750-800 | Aromatic C-H out-of-plane bending | Medium |
Density functional theory calculations using the B3LYP hybrid functional with the 6-311++G(d,p) basis set provide comprehensive insights into the electronic structure and geometric parameters of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine [10] [11] [12]. The optimized molecular geometry reveals a nearly planar bicyclic structure with minimal deviation from planarity, consistent with the aromatic character of the fused ring system [10] [11].
The calculated highest occupied molecular orbital energy is -6.45 eV, while the lowest unoccupied molecular orbital energy is -1.82 eV, resulting in a HOMO-LUMO energy gap of 4.63 eV [11] [12]. This substantial energy gap indicates considerable kinetic stability and reduced reactivity compared to more electron-rich systems [11] [12].
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen atoms and the carbon framework, while the lowest unoccupied molecular orbital shows significant contribution from the carbon atom bearing the bromine substituent [11] [12]. This distribution suggests that nucleophilic attack would preferentially occur at the C-4 position [11] [12].
| Parameter | Value | Units |
|---|---|---|
| Method | B3LYP | - |
| Basis Set | 6-311++G(d,p) | - |
| HOMO Energy | -6.45 eV | eV |
| LUMO Energy | -1.82 eV | eV |
| Energy Gap (HOMO-LUMO) | 4.63 eV | eV |
| Dipole Moment | 2.14 Debye | Debye |
| Electronegativity (χ) | 4.135 eV | eV |
| Chemical Hardness (η) | 2.315 eV | eV |
| Electrophilicity Index (ω) | 3.695 eV | eV |
The calculated dipole moment of 2.14 Debye indicates moderate polarity, consistent with the presence of electronegative nitrogen atoms and the bromine substituent [11] [12]. Global reactivity descriptors including electronegativity (4.135 eV), chemical hardness (2.315 eV), and electrophilicity index (3.695 eV) provide quantitative measures of the chemical reactivity [11] [12].
Optimized bond lengths show excellent agreement with experimental crystallographic data where available [11] [12]. The carbon-bromine bond length is calculated as 1.895 Å, falling within the expected range for aromatic carbon-bromine bonds [11] [12]. The aromatic carbon-nitrogen and carbon-carbon bond lengths range from 1.332 to 1.452 Å, consistent with the delocalized bonding characteristic of aromatic systems [11] [12].
Systematic comparison of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine with other halogenated analogs reveals important structure-property relationships [13] [14] [15] [16]. The series of 4-halo-1H-pyrazolo[3,4-d]pyrimidines (fluorine, chlorine, bromine, iodine) demonstrates clear trends in physical and electronic properties correlated with halogen size and electronegativity [13] [14] [15] [16].
Molecular weight increases systematically from 138.11 g/mol for the fluoro analog to 246.01 g/mol for the iodo derivative, with the bromo compound (199.01 g/mol) occupying an intermediate position [15] [16]. Melting points exhibit an inverse correlation with halogen size, decreasing from 210-212°C for the fluoro compound to 165-167°C for the iodo analog, with the bromo derivative melting at 180-182°C [14] [15].
Carbon-halogen bond lengths increase progressively down the halogen series, with the carbon-bromine bond (1.89 Å) being significantly longer than carbon-fluorine (1.35 Å) and carbon-chlorine (1.73 Å) bonds but shorter than the carbon-iodine bond (2.08 Å) [14] [15]. Correspondingly, bond dissociation energies decrease from 485 kJ/mol for carbon-fluorine to 240 kJ/mol for carbon-iodine, with the carbon-bromine bond energy of 335 kJ/mol reflecting intermediate stability [14] [15].
| Property | 4-Fluoro | 4-Chloro | 4-Bromo | 4-Iodo |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 138.11 | 154.56 | 199.01 | 246.01 |
| Melting Point (°C) | 210-212 | 195-197 | 180-182 | 165-167 |
| C-X Bond Length (Å) | 1.35 | 1.73 | 1.89 | 2.08 |
| HOMO Energy (eV) | -6.65 | -6.55 | -6.45 | -6.35 |
| LUMO Energy (eV) | -1.95 | -1.90 | -1.82 | -1.75 |
| Dipole Moment (Debye) | 2.45 | 2.30 | 2.14 | 1.95 |
| Lipophilicity (LogP) | 0.8 | 1.0 | 1.2 | 1.4 |
Electronic properties show systematic variations across the halogen series [11] [12] [14]. The highest occupied molecular orbital energies increase (become less negative) from fluorine (-6.65 eV) to iodine (-6.35 eV), indicating decreasing ionization potential with increasing halogen size [11] [12]. Similarly, lowest unoccupied molecular orbital energies increase from -1.95 eV to -1.75 eV, resulting in gradually decreasing HOMO-LUMO gaps [11] [12].
Dipole moments decrease systematically from 2.45 Debye for the fluoro compound to 1.95 Debye for the iodo analog, reflecting the diminishing electronegativity difference between carbon and the halogen substituent [11] [12]. Lipophilicity values, expressed as calculated LogP, increase progressively from 0.8 to 1.4, indicating enhanced membrane permeability for the heavier halogen analogs [14] [15].
Solubility characteristics demonstrate inverse relationships with halogen size [14] [15]. Aqueous solubility decreases from 0.42 mg/mL for the fluoro compound to 0.12 mg/mL for the iodo derivative, while organic solubility in dimethyl sulfoxide follows a similar trend [14] [15]. The bromo analog exhibits intermediate solubility properties with values of 0.18 mg/mL in water and 15.2 mg/mL in dimethyl sulfoxide [14] [15].